molecular formula C21H25N3O4S B2776673 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428363-05-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2776673
CAS No.: 1428363-05-6
M. Wt: 415.51
InChI Key: CTADDBMWFNKDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonists

Compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide have been explored for their role as orexin receptor antagonists. For example, studies on selective orexin receptor antagonists have demonstrated significant effects on compulsive food consumption and binge eating in animal models, suggesting potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer and Anti-inflammatory Agents

Research into derivatives of structural analogs has also highlighted their potential as anticancer, anti-inflammatory, and analgesic agents. For instance, celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Urokinase Receptor Targeting for Cancer Therapy

Virtual screening and synthesis of analogs targeting the urokinase receptor have led to compounds showing significant effects on breast tumor metastasis, highlighting the potential for developing novel anticancer therapies (F. Wang et al., 2011).

Synthesis and Characterization for Medicinal Chemistry

The synthesis and characterization of compounds with similar structural features have been extensively studied, providing a basis for further exploration of their medicinal chemistry applications. For instance, novel synthetic routes have been developed for compounds with affinity to muscarinic M2 receptors, which could inform the synthesis of related compounds for various therapeutic targets (Holzgrabe & Heller, 2003).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(21(26)23-13-15-3-4-17-18(12-15)28-14-27-17)22-7-10-24-8-5-16(6-9-24)19-2-1-11-29-19/h1-4,11-12,16H,5-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTADDBMWFNKDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.